tert-Butyl (S)-2-ethylpiperidine-1-carboxylate
Overview
Description
tert-Butyl (S)-2-ethylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the piperidine ring, along with an ethyl group at the 2-position and a carboxylate ester at the 1-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-ethylpiperidine-1-carboxylate typically involves the reaction of (S)-2-ethylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carboxylate ester. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced control over reaction parameters, leading to higher efficiency and scalability. The use of flow microreactors allows for precise temperature and pressure control, reducing the risk of side reactions and improving overall yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-2-ethylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, particularly at the 2-position, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl (S)-2-ethylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a drug intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (S)-2-ethylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The presence of the tert-butyl group can influence the compound’s binding affinity and specificity towards its targets. Pathways involved may include enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (S)-2-methylpiperidine-1-carboxylate
- tert-Butyl (S)-2-propylpiperidine-1-carboxylate
- tert-Butyl (S)-2-isopropylpiperidine-1-carboxylate
Uniqueness
tert-Butyl (S)-2-ethylpiperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness can affect its reactivity and interaction with biological targets, making it a valuable compound for specialized applications .
Biological Activity
tert-Butyl (S)-2-ethylpiperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 227.35 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and an ethyl group at the 2-position, which influences its lipophilicity and biological interactions.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have indicated that piperidine derivatives, including this compound, exhibit significant anticancer properties. For instance, structure-activity relationship (SAR) studies have shown that modifications in the piperidine ring can enhance cytotoxicity against various cancer cell lines.
2. Neuroprotective Effects
Compounds with piperidine structures have been investigated for their neuroprotective effects, particularly in Alzheimer's disease models. The ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes suggests potential therapeutic applications in cognitive disorders.
3. Antimicrobial Properties
Preliminary evaluations have indicated that certain piperidine derivatives possess antimicrobial activity, making them candidates for further exploration in infectious disease treatment.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the piperidine ring through cyclization.
- Introduction of the tert-butyl and ethyl groups via alkylation reactions.
- Carboxylation to yield the final product.
Structure-Activity Relationships
The biological activity of this compound is influenced by its structural features. A comparative analysis with similar compounds reveals insights into how modifications can alter potency:
Compound Name | CAS Number | Key Features | Biological Activity |
---|---|---|---|
tert-butyl (R)-2-methylpiperidine-1-carboxylate | 664364-76-5 | Variation in side chain | Different activity profile |
tert-butyl 4-(3-fluoropropyl)piperidine-1-carboxylate | 409061-22-9 | Fluoropropyl substitution | Enhanced lipophilicity |
Case Studies
Several case studies highlight the potential applications of this compound:
Case Study 1: Anticancer Screening
In a study assessing various piperidine derivatives for anticancer activity, this compound demonstrated significant cytotoxic effects against breast cancer cell lines MCF-7 and SK-BR-3, with IC50 values comparable to established chemotherapeutics like tamoxifen .
Case Study 2: Neuroprotective Mechanisms
Research focusing on neuroprotective agents identified that compounds similar to this compound effectively inhibit AChE activity, leading to increased acetylcholine levels in neuronal cultures. This mechanism suggests potential use in Alzheimer's disease therapy .
Properties
IUPAC Name |
tert-butyl (2S)-2-ethylpiperidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-5-10-8-6-7-9-13(10)11(14)15-12(2,3)4/h10H,5-9H2,1-4H3/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZODONUATMTJPI-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCCCN1C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.